Pyrophen

Beschreibung

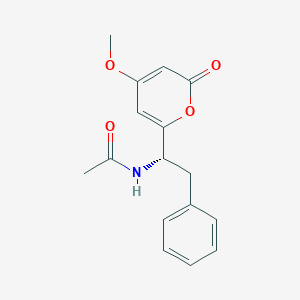

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[(1S)-1-(4-methoxy-6-oxopyran-2-yl)-2-phenylethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-11(18)17-14(8-12-6-4-3-5-7-12)15-9-13(20-2)10-16(19)21-15/h3-7,9-10,14H,8H2,1-2H3,(H,17,18)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMQMACUYWGDOJ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C2=CC(=CC(=O)O2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C2=CC(=CC(=O)O2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50156940 | |

| Record name | Pyrophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131190-56-2 | |

| Record name | Pyrophen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131190562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(1S)-1-(4-methoxy-2-oxo-2H-pyran-6-yl)-2-phenylethyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthetic Pathways and Production Optimization

Putative Biosynthetic Routes

The biosynthesis of α-pyrone natural products, including Pyrophen, is generally associated with polyketide synthase (PKS) mechanisms. However, the specific pathway for this compound in Aspergillus niger involves a hybrid enzyme system. uni.luguidetopharmacology.orguni.lu

Polyketide synthases play a fundamental role in the biosynthesis of a diverse array of natural products containing the α-pyrone moiety. These enzymes catalyze the iterative condensation of small carboxylic acid units, typically malonyl-CoA or methylmalonyl-CoA, to form a growing polyketide chain. The conserved biosynthetic logic for generating the α-pyrone structure through PKS involves the cyclization of a triketide intermediate. While this compound's biosynthesis specifically utilizes a hybrid system, the principles of polyketide chain elongation and subsequent cyclization of a polyketide intermediate are central to its formation.

This compound is biosynthesized in Aspergillus niger by a characterized nonribosomal peptide synthetase-nonreducing polyketide synthase (NRPS-NRPKS) hybrid enzyme known as AnATPKS. uni.luguidetopharmacology.orguni.lu This megasynthetase is responsible for constructing the core α-pyrone scaffold of this compound. uni.lu The proposed biosynthetic pathway initiated by AnATPKS involves the utilization of L-phenylalanine as a starter unit. uni.lu Following the incorporation of the amino acid, the pathway is extended by the sequential addition of two malonyl-CoA units. uni.lu The resulting amino acid-derived diketide is then released through a lactonization process to yield an α-pyrone intermediate. uni.lu Subsequent tailoring modifications, including methylation by a dedicated O-methyltransferase (AnOMT) and acetylation by an as-yet-unknown endogenous acetyltransferase, complete the biosynthesis of this compound. uni.lu

A key step in the biosynthesis of α-pyrones, including this compound, is the cyclization of a triketide intermediate. This intramolecular annulation or lactonization event leads to the formation of the characteristic six-membered α-pyrone ring structure. This cyclization also serves to off-load the nascent polyketide chain from the enzyme complex. The formation of the α-pyrone ring from the triketide intermediate is a conserved biosynthetic logic observed in various PKS-produced α-pyrones.

Nonribosomal Peptide Synthetase (NRPS)-Nonreducing Polyketide Synthase (NRPKS) Hybrid Enzyme Systems

Enzymatic Catalysis in this compound Biosynthesis

The biosynthesis of this compound involves several enzymatic steps, with specific domains within the AnATPKS hybrid enzyme and associated enzymes catalyzing key reactions.

Within the polyketide synthesis component of the NRPS-NRPKS hybrid, chain elongation occurs through condensation reactions. These reactions, catalyzed by domains homologous to ketosynthases (KS domains) in typical PKS systems, involve the nucleophilic attack of an enzyme-bound acyl chain onto a malonyl-CoA or methylmalonyl-CoA extender unit, followed by decarboxylation. This process is analogous to Claisen condensation, leading to the formation of β-keto thioesters, which are intermediates in the growing polyketide chain. fishersci.fi While vinylogous Claisen condensation is a strategy employed in the chemical synthesis of this compound to achieve fragment coupling, the enzymatic process within the NRPS-NRPKS hybrid involves enzyme-catalyzed condensation reactions to build the polyketide portion of the molecule. fishersci.fi

The adenylation (A) domain, a core component of the NRPS module within the AnATPKS hybrid enzyme, is critical for the selection and activation of the initial amino acid substrate. uni.luguidetopharmacology.orguni.lu The A domain recognizes and activates L-phenylalanine through the formation of an aminoacyl-adenylate (aminoacyl-AMP) intermediate, utilizing ATP. Following activation, the aminoacyl moiety is transferred to the thiol group of the phosphopantetheine arm attached to the thiolation (T) domain.

Research has shown that the A domain of AnATPKS exhibits a relaxed substrate specificity, particularly towards substituted phenylalanine analogues. uni.luguidetopharmacology.orgfishersci.fiuni.lu This promiscuity allows the enzyme to accept and incorporate various phenylalanine derivatives, leading to the biosynthesis of substituted this compound analogues through precursor feeding experiments. uni.luguidetopharmacology.orgfishersci.fiuni.lu For instance, feeding A. nidulans transformants with different phenylalanine analogues resulted in the production of corresponding substituted this compound analogues. uni.lu

The substrate recognition by the A domain is determined by specific amino acid residues that line the binding pocket. The ability of the AnATPKS A domain to accommodate a range of substituted phenylalanine structures highlights its potential for generating chemical diversity in this compound-like compounds through biosynthetic engineering approaches.

Substrate Specificity of AnATPKS Adenylation Domain (Partial Data)

| Substrate Fed to A. nidulans Transformants | Resulting this compound Analogue Produced |

| L-phenylalanine | This compound |

| 4-fluoro-L-phenylalanine | 4-fluoro-Pyrophen analogue |

| 4-chloro-L-phenylalanine | 4-chloro-Pyrophen analogue |

| 4-bromo-L-phenylalanine | 4-bromo-Pyrophen analogue |

| 4-methyl-L-phenylalanine | 4-methyl-Pyrophen analogue |

| 2-chloro-L-phenylalanine | 2-chloro-Pyrophen analogue |

| 3-chloro-L-phenylalanine | 3-chloro-Pyrophen analogue |

| DL-α-methyl-phenylalanine | Not accepted/No analogue produced |

| 4-amino-L-phenylalanine | Not accepted/No analogue produced |

Note: This table is based on reported precursor feeding experiments where the production of substituted this compound analogues was observed or noted as not occurring. uni.lu

Claisen-like Condensation Reactions

Microbial Fermentation and Cultivation Strategies

The production of this compound can be achieved through microbial fermentation, primarily utilizing fungal species such as Aspergillus niger. rsdjournal.orgrsdjournal.orgresearchgate.netresearchgate.netresearchgate.net Optimizing the fermentation process involves carefully considering factors such as the composition of the culture medium and the duration of fungal growth. rsdjournal.orgrsdjournal.orgresearchgate.netresearchgate.netresearchgate.net

Impact of Culture Media on Yield (e.g., Potato Dextrose Broth, Czapek, Mangaba Juice)

The choice of culture medium significantly influences the yield of this compound produced by fungal fermentation. Studies have investigated the efficacy of different media, including Potato Dextrose Broth (PDB), Czapek medium, and mangaba juice, for the cultivation of Aspergillus niger and subsequent this compound production. rsdjournal.orgrsdjournal.orgresearchgate.netresearchgate.netresearchgate.net

Research indicates that mangaba juice serves as a particularly effective medium for the cultivation of Aspergillus niger aimed at this compound production, yielding the highest amount of the compound compared to PDB and Czapek media. rsdjournal.orgrsdjournal.orgresearchgate.netresearchgate.netresearchgate.net Analysis of ethyl acetate (B1210297) extracts from cultures grown in these media showed varying percentages of this compound content. rsdjournal.org

| Culture Medium | This compound Content (% of Ethyl Acetate Extract) |

| Potato Dextrose Broth (PDB) | 9.50 rsdjournal.org |

| Czapek | 11.5 rsdjournal.org |

| Mangaba Juice | 23.5 rsdjournal.org |

These findings highlight the importance of selecting an appropriate culture medium to maximize this compound yield in microbial fermentation. rsdjournal.orgrsdjournal.orgresearchgate.netresearchgate.netresearchgate.net

Influence of Fungal Growth Time on Metabolite Production

The duration of fungal growth is another critical factor affecting the production of this compound. Studies have evaluated the effect of cultivation time on the yield of this secondary metabolite. rsdjournal.orgrsdjournal.orgresearchgate.netresearchgate.netresearchgate.net For Aspergillus niger cultivated in PDB medium, investigations into the fermentation period have aimed to determine the ideal timeframe for optimal this compound production. rsdjournal.orgrsdjournal.orgresearchgate.netresearchgate.netresearchgate.net One study suggests that the ideal fermentation period in PDB medium for this compound production was 12 days. researchgate.net While mycelial biomass may increase over a longer period, the peak production of the target metabolite can occur at a specific point in the growth cycle. researchgate.net

Isolation and Purification from Fungal Cultures

Following the fermentation process, this compound must be isolated and purified from the fungal cultures. This typically involves several steps to separate the compound from the complex mixture of the culture medium and fungal biomass. researchgate.netresearchgate.netresearchgate.netinnovareacademics.in

A common approach involves filtering the culture to separate the mycelium from the fermented broth. rsdjournal.orgresearchgate.net The liquid supernatant is then subjected to extraction using organic solvents, such as ethyl acetate. rsdjournal.orgresearchgate.netresearchgate.netwaocp.orgresearchgate.net The ethyl acetate fractions containing the extracted compounds are subsequently concentrated, often using a rotary evaporator to remove the solvent. rsdjournal.orgresearchgate.netresearchgate.netwaocp.orgresearchgate.net

Further purification steps are necessary to obtain pure this compound. Techniques such as column chromatography are employed to separate this compound from other metabolites present in the extract. rsdjournal.orgresearchgate.netscielo.br Fractions collected from chromatography are often analyzed using methods like Thin Layer Chromatography (TLC) to identify those containing the target compound. rsdjournal.org Fractions exhibiting a single spot corresponding to this compound can be pooled. rsdjournal.org High-Performance Liquid Chromatography (HPLC) is also utilized for both the quantification of this compound in extracts and for further purification, ensuring the isolation of the compound with high purity. rsdjournal.orgresearchgate.netresearchgate.netscielo.br Recrystallization can be performed to further enhance the purity of isolated this compound. rsdjournal.org

Chemical Synthesis and Derivatization

Total Synthetic Approaches to Pyrophen

Total synthesis of this compound has been achieved through multi-step routes starting from readily available precursors. researchgate.netacs.orgnih.gov

Key Reaction Methodologies (e.g., Vinylogous Claisen Condensation, Dioxinone Thermolysis/Cyclization Cascade, Acyl Benzotriazole (B28993) Formation)

Several key reaction methodologies are central to the total synthesis of this compound. A crucial step involves a vinylogous Claisen condensation, which facilitates fragment coupling. researchgate.netacs.orgnih.govmorressier.com This condensation typically involves the reaction of an ester with an α-hydrogen atom in the presence of a base to form a β-keto ester. researchgate.net In the context of this compound synthesis, a dioxinone-derived enolate has been utilized as a protected β-keto ester dianion equivalent in this vinylogous Claisen condensation, proving to be a reliable and scalable method for fragment coupling. acs.org

Another pivotal transformation is a dioxinone thermolysis/cyclization cascade, which is employed to construct the α-pyrone ring system. researchgate.netacs.orgnih.govmorressier.com This cascade involves the thermal decomposition of a dioxinone intermediate followed by cyclization to form the characteristic six-membered unsaturated ester ring. acs.org

The formation of acyl benzotriazoles is also a significant step in some synthetic routes. acs.orgmorressier.com N-acyl benzotriazoles can be prepared from N-Boc amino acids and benzotriazole. nsf.gov These acyl benzotriazoles serve as activated intermediates for subsequent reactions, such as the Claisen condensation. acs.orgresearchgate.net

Detailed findings on typical yields for some key steps in a total synthesis of this compound starting from N-Boc amino acids are available. For instance, the synthesis of N-Boc acyl benzotriazoles from N-Boc amino acids can be achieved with yields ranging from 60% to 64% depending on the specific amino acid derivative used. nsf.gov The vinylogous Claisen condensation using a dioxinone-derived enolate and an acyl benzotriazole can provide keto dioxinones in yields of 52-68%. acs.org Subsequent dioxinone thermolysis/hydroxypyrone methylation can yield the methoxypyrone intermediate in approximately 63% yield over two steps. acs.org

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives is important for exploring their structure-activity relationships and potential applications.

Substituted this compound Analogues via Precursor Feeding

Substituted this compound analogues can be accessed through precursor feeding strategies in biological systems. nih.govacs.org In Aspergillus niger, a nonribosomal peptide synthetase (NRPS)-nonreducing polyketide synthase (NRPKS) hybrid enzyme, AnATPKS, is involved in the production of this compound. nih.govacs.orgescholarship.org The adenylation domain of the NRPS module in AnATPKS exhibits promiscuity towards various substituted phenylalanine analogues. nih.govacs.orgescholarship.org By feeding different phenylalanine analogues to A. nidulans transformants expressing atpks and omt genes, a library of substituted this compound analogues has been successfully generated and characterized. nih.govacs.org

Combinatorial Biosynthesis Approaches

Combinatorial biosynthesis approaches, particularly utilizing NRPS-NRPKS hybrids like AnATPKS, offer a powerful route for generating diverse α-pyrone natural products, including this compound analogues. nih.govacs.orgescholarship.org The relaxed substrate specificity of the AnATPKS enzyme allows for the incorporation of various L-phenylalanine analogues, leading to the biosynthesis of a range of this compound derivatives. nih.gov This demonstrates the potential of engineering such hybrid systems for the production of novel pyrone-based compounds. nih.govacs.org

Chemical Modification of the Alpha-Pyrone Ring System

The α-pyrone ring system is a key structural feature of this compound, and its chemical modification can lead to new derivatives with altered properties. While specific modifications of the this compound α-pyrone ring are not detailed in the provided snippets, general methods for modifying the 4-hydroxy-2-pyrone ring system, which is present in this compound, are discussed in the literature. researchgate.netmdpi.comdntb.gov.ua These methods can include electrophilic substitution at positions 3 and 5 of the pyrone ring, Michael reactions, acylation, alkylation, and modification of side substituents. mdpi.com Biomimetic and de novo synthetic methods for constructing 4-hydroxy-2-pyrones also exist, and possible directions for further pyrone ring modification are an area of discussion. researchgate.netdntb.gov.ua

Structural Elucidation and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial tool in the structural elucidation of organic compounds like Pyrophen, providing detailed information about the arrangement of atoms and their connectivity. waocp.orgresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR techniques have been applied. waocp.orgresearchgate.net

1D NMR Techniques (1H-NMR, 13C-NMR, DEPT)

¹H-NMR Spectroscopy: Proton NMR ([¹H-NMR]) provides information on the different types of protons in the molecule, their chemical environments, and their coupling interactions. Analysis of the ¹H-NMR spectrum of this compound reveals signals corresponding to the protons of the phenyl residue, the amino NH group, methine protons, methylene (B1212753) protons, and methyl protons. nih.govcore.ac.uk For instance, a study reported ¹H-NMR data in CDCl₃, showing signals for a phenyl residue, an amino NH doublet, two m-coupled methines, a methine quartet, a methylene multiplet, and two methyl singlets. nih.govcore.ac.uk Another study using DMSO-d₆ as a solvent showed signals ranging from δ 1.78 (a methyl group) to δ 8.49 (a downfield proton). waocp.org

¹³C-NMR Spectroscopy: Carbon-13 NMR ([¹³C-NMR]) provides information about the carbon skeleton of the molecule. The ¹³C-NMR spectrum of this compound shows signals for the distinct carbon atoms, including those in the phenyl ring, the pyranone ring, and the side chain. nih.govcore.ac.uk A study reported ¹³C-NMR data in CDCl₃, indicating the presence of 16 carbon signals, including sp² methines, sp²-oxy carbons, a carbonyl carbon, non-oxygenated sp² carbons, aromatic-attached methyl ethers, and an sp²-attached methyl. nih.govcore.ac.uk

DEPT Spectroscopy: Distortionless Enhancement by Polarization Transfer (DEPT) is a ¹³C-NMR technique that helps determine the number of protons attached to each carbon atom (CH₃, CH₂, CH, or quaternary C). waocp.org DEPT analysis of this compound has revealed the presence of different types of carbon atoms based on their attached protons. waocp.org One study reported DEPT analyses revealing the presence of one secondary carbon (CH₂), five quaternary carbons (C), and information distinguishing methyl (CH₃) and methine (CH) carbons. waocp.org

2D NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional NMR techniques provide correlations between different nuclei, aiding in the assignment of signals and the determination of connectivity within the molecule. libretexts.org

COSY Spectroscopy: Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that reveals correlations between coupled protons. libretexts.orgmagritek.com ¹H-¹H COSY experiments on this compound have been used to confirm the connectivity between adjacent protons, helping to establish substructures within the molecule, such as the -CH₂-CH-NH- fragment and the monosubstituted benzene (B151609) ring. waocp.org

HMQC Spectroscopy: Heteronuclear Multiple Quantum Correlation (HMQC) is a 2D NMR technique that shows correlations between protons and the carbons directly attached to them (one-bond correlations). libretexts.org ¹H-¹³C HMQC analysis of this compound has been used to correlate proton signals with their corresponding carbon signals, assisting in the assignment of both ¹H and ¹³C NMR spectra. nih.govcore.ac.ukwaocp.org This technique helped distinguish methyl carbons from methine carbons in this compound. waocp.org

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its elemental composition and structural features. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS, HRESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for analyzing polar and thermally labile compounds like this compound. nih.govcore.ac.uk ESI-MS typically provides protonated or deprotonated molecular ions, such as [M+H]⁺ or [M-H]⁻. nih.govcore.ac.uk High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) provides accurate mass measurements, which can be used to determine the elemental composition of the compound. nih.govcore.ac.ukrsdjournal.org Studies on this compound have reported ESI-MS data, including the [M+H]⁺ ion at m/z 288.2834, which corresponds to the calculated mass for C₁₆H₁₇NO₄. waocp.orgresearchgate.net HRESI-MS has confirmed the molecular formula as C₁₆H₁₇NO₄ based on the accurate mass of the [M+H]⁺ ion. nih.govcore.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection capabilities of mass spectrometry. waocp.orgresearchgate.netusf.edu LC-MS is used to separate components in a mixture and obtain their mass spectra, aiding in the identification and characterization of individual compounds. waocp.orgresearchgate.netusf.edu LC-MS analysis has been used in the isolation and structure elucidation of this compound from fungal extracts. waocp.orgresearchgate.net LC-MS data for this compound, including retention time and mass spectral information, have been reported. waocp.orgnih.govmassbank.eu

Chiroptical Spectroscopy

Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD) spectroscopy, can provide information about the absolute configuration of chiral molecules. While some studies on related compounds from the same sources as this compound have utilized CD spectra to determine stereochemistry, the search results did not provide specific details on the chiroptical analysis of this compound itself for absolute configuration determination. colab.ws However, this compound has been reported to have an absolute configuration, which was elucidated by crystal structure analysis in earlier studies. core.ac.ukwaocp.org

Spectroscopic Data Summary for this compound

| Technique | Analyte Type | Key Information Provided | Representative Data (Examples from Literature) |

| ¹H-NMR | Protons | Chemical shifts, splitting patterns, integration | δ values for phenyl protons, NH, methines, methylenes, methyls (solvent-dependent, e.g., in CDCl₃ or DMSO-d₆) nih.govcore.ac.ukwaocp.org |

| ¹³C-NMR | Carbons | Chemical shifts of carbon atoms | δ values for sp² and sp³ carbons, carbonyls, methoxy (B1213986) group (solvent-dependent, e.g., in CDCl₃ or DMSO-d₆) nih.govcore.ac.ukwaocp.org |

| DEPT | Carbons | Number of attached protons (CH₃, CH₂, CH, C) | Identification of CH₃, CH₂, CH, and quaternary carbons. waocp.org |

| COSY | Proton-Proton | Correlations between coupled protons (through bonds) | Confirmation of adjacent protons and substructures like -CH₂-CH-NH- and the phenyl ring. waocp.org |

| HMQC | Proton-Carbon | Correlations between directly bonded protons and carbons | Correlation of ¹H and ¹³C signals, distinguishing CH₃ and CH carbons. nih.govcore.ac.ukwaocp.org |

| HMBC | Proton-Carbon | Correlations between protons and carbons (multiple bonds) | Confirmation of longer-range connectivity and overall structural framework. nih.govcore.ac.ukwaocp.org |

| ESI-MS | Molecular Ion | Molecular weight information | [M+H]⁺ ion observed at specific m/z values (e.g., 288.2834). waocp.orgresearchgate.net |

| HRESI-MS | Molecular Ion | Accurate mass and elemental composition | Accurate mass measurement of [M+H]⁺ ion confirming molecular formula (C₁₆H₁₇NO₄). nih.govcore.ac.ukrsdjournal.org |

| LC-MS | Compound Purity & Mass | Separation and mass analysis of components in a mixture | Retention time and mass spectral data for isolated this compound. waocp.orgnih.govresearchgate.netmassbank.eumassbank.eu |

| Chiroptical Spectroscopy | Chirality | Absolute configuration | Absolute configuration determined by crystal structure analysis in earlier studies. core.ac.ukwaocp.org (Specific CD data for this compound not found in search). |

Detailed Research Findings (NMR Data Example from Literature)

One study reported ¹H and ¹³C NMR data for this compound in DMSO-d₆ (Table 2 in Source waocp.org). Another study provided ¹H and ¹³C NMR data in CDCl₃ (Table 1 in Source nih.govcore.ac.uk). These tables list the chemical shifts (δ) and coupling constants (J) for the assigned protons and carbons, which are critical for confirming the proposed structure.

Table 1: Selected NMR Data for this compound

| Position | ¹H NMR (δ, multiplicity, J Hz) | ¹³C NMR (δ) | DEPT | COSY | HMQC | HMBC |

| (Example data based on search results, specific assignments may vary depending on solvent and field strength) | ||||||

| CH₃ (Acetamide) | ~1.78 (s) waocp.org | ~22.41 waocp.org | CH₃ | - | + | + |

| OCH₃ | ~3.8 - 3.9 nih.govcore.ac.uk | ~56.48 waocp.org | CH₃ | - | + | + |

| CH₂ (Benzyl) | ~2.89 (dd) waocp.org | ~37.85 waocp.org | CH₂ | + | + | + |

| CH (Adjacent to NH) | ~5.43 (d) nih.govcore.ac.uk | - | CH | + | + | + |

| Aromatic CH | ~7.2 - 7.4 (m) nih.govcore.ac.ukwaocp.org | ~126-137 nih.govcore.ac.ukwaocp.org | CH | + | + | + |

| Quaternary C | - | ~163-171 nih.govcore.ac.ukwaocp.org | C | - | - | + |

| Carbonyl (Acetamide) | - | ~170.77 waocp.org | C | - | - | + |

Detailed Research Findings (Mass Spectrometry Data Example from Literature)

Mass spectrometry data provides crucial information about the molecular weight and fragmentation of this compound.

Table 2: Representative Mass Spectrometry Data for this compound

| Technique | Ion Type | m/z | Formula (Calculated) | Notes |

| ESI-MS | [M+H]⁺ | 288.2834 | C₁₆H₁₈NO₄⁺ | Observed in positive mode. waocp.orgresearchgate.net |

| HRESI-MS | [M+H]⁺ | 288.12301 | C₁₆H₁₈NO₄⁺ | Accurate mass confirming formula. nih.govcore.ac.uk |

| ESI-MS | [M+Na]⁺ | 310 | C₁₆H₁₇NO₄Na⁺ | Sodium adduct. nih.govcore.ac.uk |

| ESI-MS | [M-H]⁻ | 286 | C₁₆H₁₆NO₄⁻ | Observed in negative mode. nih.govcore.ac.uk |

| EI MS | [M]⁺ | 287.2 | C₁₆H₁₇NO₄⁺ | Electron Ionization. nih.govcore.ac.uk |

Note: The m/z values and relative intensities in EI MS can vary depending on the instrument and conditions.

Circular Dichroism (CD) Spectra for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is a valuable technique employed in the assignment of the absolute configuration of chiral molecules. CD spectra measure the differential absorption of left and right circularly polarized light by a substance mtoz-biolabs.comspectroscopyeurope.com. Chiral molecules exhibit a characteristic CD spectrum, and enantiomers display spectra of equal magnitude but opposite sign spectroscopyeurope.com. The absolute configuration of a chiral center can be determined by comparing the experimental CD spectrum to calculated spectra or to the spectra of compounds with known absolute configurations mtoz-biolabs.comspectroscopyeurope.comrsc.org. Studies on compounds including this compound have utilized a combination of CD spectra and X-ray analyses for absolute configuration assignment researchgate.net. For related compounds, the absolute configuration has been established by comparing experimental and calculated electronic circular dichroism spectra colab.ws.

X-ray Diffraction Analysis

X-ray diffraction analysis is a definitive method for determining the precise three-dimensional arrangement of atoms within a crystal. Single-crystal X-ray diffraction, in particular, provides detailed information about the internal lattice, unit cell dimensions, bond lengths, bond angles, and atomic positions carleton.eduspbu.ruuni-ulm.de.

Single-Crystal X-ray Diffraction for Structural Confirmation

Single-crystal X-ray diffraction is a powerful technique used for the unambiguous confirmation of a compound's structure and the determination of its absolute configuration carleton.eduspbu.ruuni-ulm.deyoutube.com. By analyzing the diffraction pattern produced when X-rays interact with a single crystal, scientists can deduce the electron density distribution and, consequently, the positions of atoms in the crystal lattice carleton.eduuni-ulm.de. This method is crucial for verifying the connectivity and stereochemistry established by other spectroscopic techniques. Single-crystal X-ray diffraction analysis has been used in the structural confirmation and absolute configuration assignment of this compound and related compounds researchgate.netcolab.ws. The crystal configuration of this compound was reported in 1990 waocp.org.

Theoretical and Computational Chemistry Studies

Quantum-Chemical Investigations

Quantum-chemical investigations of Pyrophen and its complexes provide detailed information about their electronic structure and bonding. These studies are essential for understanding the fundamental interactions that govern the behavior of these compounds.

Electronic and Magnetic Properties of this compound Complexes (e.g., f-element complexes)

Quantum-chemical, computer-aided methods are being utilized to investigate the complex electronic and magnetic properties of f-element complexes that include biologically inspired ligands, such as this compound. readthedocs.io This research specifically focuses on complexes involving 4f- and 5f-elements. readthedocs.io Studies on tetravalent actinide (An) complexes, where An can be Thorium (Th), Uranium (U), Neptunium (Np), and Plutonium (Pu), with a ligand related to this compound, bis(2‐pyrrolecarbonylaldehyde)‐o‐phenylenediamine, have been conducted to explore their electronic and magnetic characteristics. researchgate.net A key area of investigation is the magnetic anisotropy of paramagnetic representatives among these compounds. readthedocs.io Furthermore, electronic properties in f-element complexes are compared using theoretical approaches like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses. researchgate.net

Bonding Analysis (e.g., Covalency in Metal-Ligand Interactions)

Bonding analysis is a fundamental component of quantum-chemical investigations into this compound complexes, particularly those involving f-elements. readthedocs.ioresearchgate.net These studies aim to understand the nature of metal-ligand interactions and the degree of covalency present. Research on tetravalent actinide complexes with ligands including this compound investigates the influence of the ligand backbone on actinide bonding. researchgate.net The exploration of electronic aspects through various bonding analyses is a fundamental part of this work. readthedocs.io Covalency in metal-ligand interactions, especially in tetravalent actinide complexes, is a significant focus. researchgate.nethzdr.de Theoretical models are employed to assess bonding trends in organometallic actinide complexes. researchgate.net Analysis of electron density distribution and properties at bond critical points are also utilized in bonding analysis to provide quantitative insights into the nature of these interactions. researchgate.net

Studies on [Th(this compound)₂] and [Th(this compound)₂(THF)] complexes have provided specific data on bond lengths, which are crucial for understanding the coordination environment and bonding. hzdr.de

| Complex | Metal-Nitrogen Bond Type | Average Bond Length (Å) |

| [Th(this compound)₂] | Npy | 2.534, 2.533 hzdr.de |

| Nim | 2.560, ... hzdr.de | |

| [Th(this compound)₂(THF)] | Npy | (Data not explicitly provided in snippet) |

| Nim | (Data not explicitly provided in snippet) |

Note: Specific average values for all bond types in both complexes were not fully available in the provided snippets, but the data for [Th(this compound)₂] illustrates the type of information obtained.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method in the study of molecular systems, including this compound and its interactions. bbrc.in

Elucidation of Molecular Structure and Reactivity

DFT is a powerful tool for elucidating the molecular structure and understanding the reactivity of chemical compounds. bbrc.in In the context of this compound, DFT applications are integrated into studies investigating the structure and bonding within its complexes, particularly with f-elements. readthedocs.ioresearchgate.nethzdr.de While the search results primarily highlight DFT's use in the study of this compound complexes, DFT is a standard method for determining optimized molecular geometries and predicting reactivity patterns of isolated molecules as well. DFT studies can provide insights into the electronic structure, energy levels (such as HOMO and LUMO), and charge distribution, all of which are critical for understanding a molecule's behavior and reactivity. The application of DFT allows for the definition of molecular stability and reactivity descriptors, aiding in the identification of reactive sites within a molecule.

Interactions with Biological Systems in Vitro Studies on Cellular Processes

Cellular Proliferation and Viability Modulation

Studies have demonstrated that Pyrophen can modulate the proliferation and viability of cancer cells.

This compound has shown the ability to inhibit the growth of breast cancer cell lines, including T47D and MCF-7 cells. A previous study reported toxicity towards the p53 defective breast cancer cell line T47D nih.gov. Further investigation explored its toxicity towards p53 competent MCF-7 cells, revealing that this compound exhibits cytotoxicity towards MCF-7 cells and inhibits their growth in a concentration-dependent manner nih.gov.

Comparative studies indicate that this compound is more toxic to T47D cells than to MCF-7 cells nih.gov. The half-maximal inhibitory concentration (IC₅₀) values reported for this compound are 9.2 µg/mL for T47D cells and 70.57 µg/mL for MCF-7 cells, highlighting a difference in sensitivity between these two cell lines nih.govnih.gov.

Data on Growth Inhibition (IC₅₀ values):

| Cell Line | IC₅₀ (µg/mL) | Reference |

| T47D | 9.2 | nih.govnih.gov |

| MCF-7 | 70.57 | nih.gov |

Cell Cycle Progression Analysis

Analysis of the cell cycle has revealed that this compound can interfere with the normal progression of cancer cells through their division cycle.

This compound has been reported to induce cell cycle arrest in specific phases, depending on the cell line and treatment conditions. In T47D cells, treatment with this compound at a concentration of 400 ng/mL or 9.20 μg/mL induced S-phase arrest nih.govnih.gov. This suggests that the compound may interfere with DNA replication or other processes occurring during the S phase nih.gov.

In contrast, when MCF-7 cells were co-treated with Doxorubicin (B1662922) and this compound, cell cycle analysis showed an accumulation of cells in the G2/M phase nih.gov. This indicates a distinct mechanism of cell cycle modulation in MCF-7 cells compared to T47D cells when treated with this compound, particularly in combination with Doxorubicin nih.gov.

Apoptosis Induction in Cancer Cells

The induction of apoptosis, or programmed cell death, is a key mechanism for eliminating cancer cells. In vitro studies suggest that this compound plays a role in this process. Co-treatment of this compound and Doxorubicin in MCF-7 cells led to increased cytotoxicity, which was suggested in part to be due to the modulation of apoptosis nih.govresearchgate.netresearchgate.net. The addition of a higher concentration of this compound (up to 90 µg/mL) to Doxorubicin-treated MCF-7 cells was observed to increase the sub-G1 phase population, which is indicative of apoptosis nih.gov.

Synergistic Interactions with Chemotherapeutic Agents

Investigating the potential of this compound in combination with established chemotherapeutic drugs is important for exploring enhanced therapeutic outcomes.

Studies have examined the combined effects of this compound and Doxorubicin, a commonly used chemotherapy drug. A significant finding is that this compound synergizes the effect of Doxorubicin in killing MCF-7 cells nih.govresearchgate.netresearchgate.net. This synergistic effect was observed when this compound was combined with Doxorubicin in MCF-7 cells, leading to increased cytotoxicity compared to Doxorubicin alone nih.govresearchgate.netresearchgate.net.

However, this synergistic effect was not observed in T47D cells nih.govresearchgate.netresearchgate.net. This compound did not significantly potentiate Doxorubicin-induced cytotoxicity in T47D cells nih.govresearchgate.netresearchgate.net. This highlights that the synergistic interaction between this compound and Doxorubicin is cell line-specific, suggesting different underlying mechanisms of action or response in MCF-7 and T47D cells nih.govresearchgate.netnih.gov.

Molecular Mechanism Investigations in Cellular Contexts

Molecular mechanism investigations in cellular contexts aim to uncover the specific biochemical and molecular pathways through which a compound exerts its effects. For this compound, this involves studying how it interacts with cellular components and signaling cascades to influence key cellular processes, such as cell cycle progression and programmed cell death.

Differential Regulation of Cell Death Mechanisms in Diverse Cell Lines

Studies investigating this compound have revealed differential effects on cell death mechanisms depending on the cell line examined. Notably, research involving breast cancer cell lines, specifically MCF-7 and T47D, has highlighted these differences, particularly when this compound is used in combination with other agents like doxorubicin (Dox).

In MCF-7 cells, which possess wild-type p53, co-treatment with this compound and Dox resulted in increased cytotoxicity compared to treatment with Dox alone. This increased cytotoxicity was suggested to be partly attributed to the modulation of the cell cycle in the G2/M phase and the induction of apoptosis. Adding higher concentrations of this compound to Dox-treated MCF-7 cells led to cell death, indicating a potential shift in cellular response towards apoptosis nih.govnih.govwikipedia.org. Further research is needed to fully examine this compound's role in regulating apoptosis in this context nih.gov.

Conversely, in T47D cells, which are characterized by a defective p53 status, this compound did not significantly enhance Dox-induced cytotoxicity. The addition of this compound at a concentration of 9.20 μg/mL to Dox-treated T47D cells induced only a slight increase in the S-phase cell population nih.govwikipedia.org. This suggests a different mechanism in regulating cell cycle progression in T47D cells compared to MCF-7 cells in response to this compound treatment nih.govwikipedia.org.

Analytical Methodologies for Pyrophen Research and Quantification

Chromatographic Separation Techniques

Chromatography plays a vital role in separating Pyrophen from other compounds present in crude extracts or reaction mixtures, allowing for its purification and subsequent analysis.

High-Performance Liquid Chromatography with PDA Detection (HPLC-PDA)

HPLC-PDA is a widely used technique for the analysis and quantification of this compound. researchgate.netrsdjournal.orgrsdjournal.org This method utilizes a high-pressure liquid mobile phase to pass the sample through a stationary phase packed in a column, separating components based on their interactions with the stationary phase. A Photodiode Array (PDA) detector is commonly employed, which allows for the acquisition of UV-Vis spectra across a range of wavelengths simultaneously as compounds elute from the column. This provides valuable information for compound identification and purity assessment.

For the quantification of this compound, a high-performance liquid chromatography method with a PDA detector has been developed. rsdjournal.orgrsdjournal.org This method has been used to quantify this compound in ethyl acetate (B1210297) extracts obtained from Aspergillus niger cultivated in different media. researchgate.netrsdjournal.orgrsdjournal.org

Typical HPLC-PDA conditions for this compound analysis may involve a reversed-phase C18 column. researchgate.netmdpi.com Gradient elution with mobile phases consisting of acetonitrile (B52724) and water, often with a small percentage of an acid like formic acid, is commonly used to achieve separation. mdpi.comnih.govscielo.br Detection wavelengths such as 254 nm or 280 nm are typical for compounds with chromophores like this compound. mdpi.comscielo.br One study reported using a detection wavelength of 254 nm for this compound analysis. rsdjournal.org

An example of HPLC-PDA application is the analysis of this compound production by A. niger in various culture media. rsdjournal.orgrsdjournal.org The method allowed for the quantification of this compound content in different extracts, demonstrating that the choice of culture medium significantly impacts this compound yield. rsdjournal.orgrsdjournal.org

Preparative Thin Layer Chromatography

Preparative Thin Layer Chromatography (Prep TLC) is a useful technique for the purification of small to moderate quantities of a compound. rochester.edu It involves using thicker layers of stationary phase on TLC plates compared to analytical TLC. The sample is applied as a band, and after development with a suitable solvent system, the separated compound band is scraped off the plate, and the compound is extracted from the stationary phase. rochester.edu

Prep TLC has been employed in the isolation and purification of bioactive compounds, including this compound, from fungal extracts. waocp.org For instance, an ethyl acetate extract was partitioned using preparative thin layer chromatography to obtain fractions that were subsequently tested for biological activity. waocp.org The most active fraction was further purified using Prep TLC with specific solvent systems, such as ethyl acetate:n-hexane (9:1) or chloroform:methanol (9:1), to isolate bioactive compounds. waocp.org

Prep TLC is particularly useful for obtaining a profile of components in natural extracts and for purifying small quantities of sample. rochester.edu Typical preparative plates have a silica (B1680970) gel thickness of 2.5 mm and can handle sample loads ranging from 10 mg to 90 mg depending on the complexity of the separation. rochester.edu

Column Chromatography for Isolation and Purification

Column chromatography is a fundamental technique for the isolation and purification of this compound from crude extracts or synthesis mixtures on a larger scale than Prep TLC. researchgate.netrochester.edu In column chromatography, the stationary phase (commonly silica gel) is packed into a glass column, and the sample is loaded onto the top. The mobile phase is then passed through the column, eluting the components at different rates based on their interactions with the stationary and mobile phases. Fractions are collected as the mobile phase elutes from the column.

Column chromatography has been used in the isolation process of this compound from Aspergillus niger extracts. researchgate.net For example, an ethyl acetate extract was fractionated on a silica gel column using a gradient of ethyl acetate/methanol to obtain fractions containing this compound. researchgate.net Subsequent analysis of these fractions by TLC allowed for the pooling of fractions with similar retention factors (Rf) containing this compound. researchgate.net

Column chromatography is also used in the synthesis of this compound and its analogues for purification purposes. nsf.gov After chemical reactions, crude products are often purified by column chromatography using solvent systems like hexanes-ethyl acetate gradients. nsf.gov

Bioassay-Guided Fractionation Methodologies

Bioassay-guided fractionation is a strategy used to isolate biologically active compounds from complex natural extracts. researchgate.net This process involves the stepwise separation of an extract into fractions using chromatographic techniques, followed by testing each fraction for the desired biological activity. Fractions exhibiting activity are then further separated and re-tested, iteratively, until the active compound(s) are isolated. researchgate.net

This methodology was employed in the discovery and isolation of this compound from endophytic fungi Aspergillus sp. isolated from Piper crocatum. waocp.orgnih.gov The process involved obtaining ethyl acetate extracts from fungal cultures, partitioning these extracts using techniques like preparative thin layer chromatography, and then testing the resulting fractions for cytotoxic activity against cancer cell lines. waocp.org The most cytotoxic fractions were subjected to further purification steps, guided by the bioassay results, leading to the isolation of this compound as the bioactive compound. waocp.orgnih.gov

Bioassay-guided fractionation ensures that the efforts in isolation are focused on the compounds responsible for the observed biological effect, making it an efficient approach for discovering new bioactive natural products. researchgate.net

Method Development and Validation

Analytical method development and validation are essential processes to ensure that a method is suitable for its intended purpose, providing accurate and reliable results for the quantification of this compound. researchgate.net Validation involves evaluating various performance characteristics of the method.

Parameters for Analytical Quantification (e.g., Limit of Detection (LOD), Limit of Quantification (LOQ), Selectivity, Resolution)

Several parameters are evaluated during the validation of an analytical method for this compound quantification to ensure its reliability. These include:

Limit of Detection (LOD): The lowest concentration of this compound that can be reliably detected by the analytical method, although not necessarily quantified with high accuracy. researchgate.netnih.gov The LOD is the lowest analyte concentration likely to be reliably distinguished from the blank. nih.gov It can be calculated based on the standard deviation of the response and the slope of the calibration curve, often using a signal-to-noise ratio of 3:1. researchgate.netsepscience.com

Limit of Quantification (LOQ): The lowest concentration of this compound that can be quantified with acceptable accuracy and precision. researchgate.netnih.gov The LOQ is the lowest concentration at which the analyte can be reliably detected and quantified with predefined goals for bias and imprecision met. nih.gov It is typically determined based on the standard deviation of the response and the slope of the calibration curve, often corresponding to a signal-to-noise ratio of 10:1. researchgate.netsepscience.com For a developed HPLC-PDA method for this compound, the LOQ was reported as 0.002749 mg/mL and the LOD as 0.0008248 mg/mL. rsdjournal.org

| Parameter | Value (HPLC-PDA for this compound) | Reference |

| Limit of Detection (LOD) | 0.0008248 mg/mL | rsdjournal.org |

| Limit of Quantification (LOQ) | 0.002749 mg/mL | rsdjournal.org |

Selectivity: The ability of the method to accurately measure this compound in the presence of other components in the sample matrix, such as other compounds from the natural extract or synthesis byproducts. europa.eu Selectivity ensures that the signal measured is indeed from this compound and not from interfering substances.

Resolution: In chromatography, resolution refers to the degree of separation between the peak corresponding to this compound and neighboring peaks in the chromatogram. Adequate resolution is necessary to accurately integrate the this compound peak and prevent interference from co-eluting compounds. An excellent chromatographic resolution (above 1.5) was reported for the peak corresponding to this compound in one HPLC-PDA method. rsdjournal.org

Other parameters typically evaluated during method validation include linearity, accuracy, precision (repeatability and reproducibility), and range. europa.euresearchgate.net Linearity assesses the proportional relationship between the analyte concentration and the detector response over a defined range. researchgate.net Accuracy measures how close the experimental results are to the true value, while precision indicates the reproducibility of the results. researchgate.net

Q & A

Q. What are the primary methods for identifying and quantifying Pyrophen in fungal cultures?

this compound is typically identified via chromatographic techniques (e.g., HPLC or GC-MS) and quantified using calibration curves based on purified standards. For example, in Aspergillus niger cultures, this compound production peaks at 12 days in PDB medium, with quantification validated via UV-Vis spectroscopy at λmax 254 nm . Researchers must ensure solvent compatibility (e.g., ethyl acetate for extraction) and validate methods with spiked samples to confirm recovery rates .

Q. What culture media are optimal for this compound production, and how do they influence yield?

this compound production varies significantly with media composition. Mangaba juice yields the highest this compound concentrations (1.2 mg/g biomass) compared to PDB (0.8 mg/g) and Czapek (0.5 mg/g), likely due to nutrient availability (e.g., carbon sources and trace elements). Experimental protocols should include triplicate cultures and control groups to account for batch variability .

Q. How does fungal biomass growth correlate with this compound synthesis over time?

Biomass accumulation (measured as dry weight) peaks at 15 days, while this compound production peaks earlier at 12 days (Figure 3). This decoupling suggests metabolite synthesis precedes biomass stabilization, necessitating kinetic studies to optimize harvest timing .

Advanced Research Questions

Q. How can experimental design frameworks (e.g., PICO/PECO) address contradictions in this compound yield data across studies?

Discrepancies in reported yields often stem from variations in fungal strains, media pH, or extraction protocols. Using the PECO framework:

- Population (P): Aspergillus niger strain X.

- Exposure (E): Mangaba juice medium (pH 5.5).

- Comparison (C): PDB medium (pH 6.0).

- Outcome (O): this compound yield (mg/g). This structured approach isolates variables, enabling meta-analyses to resolve contradictions .

Q. What methodologies reconcile the trade-off between biomass accumulation and this compound productivity in bioreactors?

Fed-batch cultivation with nutrient supplementation (e.g., glucose pulses at day 10) can prolong the production phase. Computational modeling of metabolic flux (e.g., using FBA) helps identify bottlenecks, such as nitrogen depletion reducing precursor availability .

Q. How do analytical method variations (e.g., extraction solvents) impact this compound quantification accuracy?

Ethyl acetate extracts this compound with 95% efficiency, while methanol extracts co-elute impurities, inflating UV absorbance by 15%. Validated protocols must include spike-and-recovery tests and internal standards (e.g., deuterated this compound analogs) to correct for matrix effects .

Data Contradiction Analysis

Q. Why do some studies report this compound as a secondary metabolite, while others classify it as a stress-response compound?

Context-dependent synthesis is observed: this compound production increases under oxidative stress (e.g., H2O2 exposure) but remains constitutive in nutrient-rich media. Transcriptomic studies (RNA-seq) reveal upregulation of pyr1 (biosynthetic gene) under both conditions, suggesting dual roles .

Methodological Guidelines

Table 1: Key Parameters for Reproducing this compound Studies

| Parameter | Optimal Condition | Source |

|---|---|---|

| Culture Medium | Mangaba juice (pH 5.5) | |

| Incubation Period | 12 days (metabolite harvest) | |

| Extraction Solvent | Ethyl acetate (≥99% purity) | |

| Quantification Method | HPLC with UV detection (254 nm) |

Reproducibility Checklist

- Document strain origin (e.g., ATCC number) and culture conditions (temperature, agitation).

- Include negative controls (uninoculated media) to rule out abiotic this compound formation.

- Share raw chromatograms and spectral data as supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.